molecular formula C14H12N2OS B4326459 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

Cat. No. B4326459
M. Wt: 256.32 g/mol
InChI Key: RJUCUCYKIWQQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. It plays a crucial role in the development and maintenance of tissues. In cancer cells, apoptosis is often inhibited, leading to uncontrolled cell growth. 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been found to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde have been studied extensively. In vitro studies have shown that this compound exhibits strong anti-cancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In vivo studies have shown that this compound exhibits good biocompatibility and low toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments include its strong anti-cancer properties, good fluorescence properties, and good charge transport properties. However, the limitations of using this compound include its high cost, low solubility in water, and limited availability.

Future Directions

The future directions for 4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde include its potential use in various fields such as medicine, biology, and materials science. In medicine, this compound could be further studied for its potential use in cancer therapy. In biology, this compound could be further studied for its potential use as a fluorescent probe in bioimaging. In materials science, this compound could be further studied for its potential use in organic electronics. In addition, further studies could be conducted to better understand the mechanism of action of this compound and to improve its synthesis method.

Scientific Research Applications

4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In biology, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in bioimaging. In materials science, this compound has been studied for its potential use in organic electronics. It has been found to exhibit good charge transport properties, making it a suitable candidate for use in electronic devices.

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-10-11(6-12(8-17)18-10)7-16-9-15-13-4-2-3-5-14(13)16/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUCUCYKIWQQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Reactant of Route 3
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Reactant of Route 4
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.